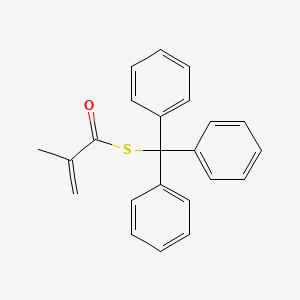
S-(Triphenylmethyl) 2-methylprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Triphenylmethyl) 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters Thiol esters are characterized by the presence of a sulfur atom bonded to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Triphenylmethyl) 2-methylprop-2-enethioate typically involves the reaction of triphenylmethanol with 2-methylprop-2-enethioic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
S-(Triphenylmethyl) 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiol ester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different thiol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different thiol esters depending on the nucleophile used.
Scientific Research Applications
S-(Triphenylmethyl) 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of S-(Triphenylmethyl) 2-methylprop-2-enethioate involves the interaction of the thiol ester group with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in metal ion chelation. Additionally, the compound can undergo redox reactions, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Similar structure but with a phenyl group instead of a triphenylmethyl group.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): Contains two thiol ester groups and is used in polymerization reactions.
Uniqueness
S-(Triphenylmethyl) 2-methylprop-2-enethioate is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability is crucial, such as in drug delivery systems and industrial processes.
Properties
CAS No. |
93207-45-5 |
|---|---|
Molecular Formula |
C23H20OS |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
S-trityl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C23H20OS/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
InChI Key |
XTECZMQXVKULBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















